3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-(4-ethylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-2-11-5-7-12(8-6-11)9(13)3-4-10/h2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEMBDKWMIQPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-ethylpiperazine with a suitable precursor, such as 3-chloropropanone. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction . The general reaction scheme can be represented as follows:
[ \text{4-ethylpiperazine} + \text{3-chloropropanone} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl group results in the formation of alcohols .
Scientific Research Applications
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group and the piperazine ring are key functional groups that enable the compound to bind to biological targets, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Modifications to the Piperazine Substituent
Variations in the piperazine ring substituents significantly alter physicochemical and biological properties:
Key Observations :
Modifications to the Propan-1-one Backbone
Substituents on the propan-1-one backbone influence antimicrobial and pharmacokinetic profiles:
Key Observations :
Heterocyclic Replacements for Piperazine
Replacing piperazine with other heterocycles modulates electronic and steric properties:
Biological Activity
3-Amino-1-(4-ethylpiperazin-1-yl)propan-1-one is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.
Chemical Structure
The molecular structure of this compound includes an amino group and a piperazine ring, which are crucial for its interaction with biological targets. The presence of these functional groups suggests potential for various pharmacological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have shown effectiveness against a range of microbial pathogens, suggesting its potential as a therapeutic agent in treating infections.
The mechanism of action involves the compound's ability to bind to specific molecular targets, potentially modulating various biochemical pathways. The amino group allows for interactions with enzymes and receptors, which may lead to inhibition or activation of certain biological processes.
Case Studies
Several studies have investigated the compound's biological effects:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of pathogenic bacteria in laboratory settings, highlighting its potential as a new antimicrobial agent.
- Pharmacological Potential : In animal models, the compound has been evaluated for its effects on neurotransmitter systems, particularly in relation to psychostimulant abuse. It showed promise as a dopamine transporter inhibitor, suggesting applications in treating addiction .
- Neuroprotective Effects : Another investigation focused on the compound's ability to inhibit tau protein aggregation, which is relevant in Alzheimer's disease research. This points to its potential role in neurodegenerative disease therapies .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
